2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
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Overview
Description
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a versatile carboxylic acid compound with the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with a hydroxyl group and a dioxido group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the reaction of tetrahydrothiophene derivatives with appropriate oxidizing agents. One common method includes the use of boron tribromide in dichloromethane at low temperatures, followed by the addition of ethanol . This method ensures the formation of the desired hydroxyl and dioxido groups on the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxido group can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield sulfides.
Scientific Research Applications
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxido groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: Similar structure but with an amino group instead of a hydroxyl group.
Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives: These compounds have a similar acetic acid moiety but differ in the ring structure and substituents.
Uniqueness
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with both hydroxyl and dioxido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(3-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid, also known as a derivative of tetrahydrothiophene, has garnered attention for its potential biological activities. This compound is characterized by its unique sulfur-containing structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H11NO5S
- Molecular Weight : 237.23 g/mol
- CAS Number : 294669-00-4
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
Therapeutic Applications
The potential applications of this compound include:
- Neuroprotective Agents : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.
- Anti-cancer Research : Some studies have indicated that derivatives of thiophene compounds can induce apoptosis in cancer cells.
- Metabolic Disorders : The compound may influence metabolic pathways, making it a candidate for research in diabetes and obesity management.
Case Study 1: Neuroprotection
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of thiophene derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration .
Case Study 2: Antimicrobial Activity
Research conducted by Bidepharm demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics .
Research Findings Summary Table
Study | Focus | Key Findings |
---|---|---|
Journal of Medicinal Chemistry | Neuroprotection | Reduced oxidative stress in neuronal cells |
Bidepharm | Antimicrobial | Significant activity against S. aureus and E. coli |
Properties
Molecular Formula |
C6H10O5S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-(3-hydroxy-1,1-dioxothiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10O5S/c7-5(8)3-6(9)1-2-12(10,11)4-6/h9H,1-4H2,(H,7,8) |
InChI Key |
JLHBZSIXJMRASY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CC(=O)O)O |
Origin of Product |
United States |
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